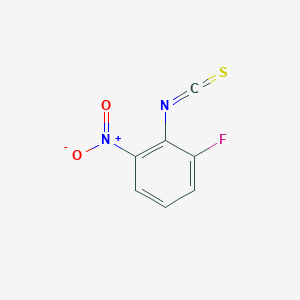
2-Fluoro-6-nitrophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-nitrophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 6-position on a phenyl ring, with an isothiocyanate functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-fluoro-6-nitroaniline with thiophosgene or other suitable isothiocyanate-forming reagents. One common method includes the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be performed either as a one-pot process or a two-step approach . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods may involve the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and efficiently. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrophenyl Isothiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Electrophilic Addition: The nitro group can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents can be used to convert the nitro group to an amine.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Aminophenyl Isothiocyanates: Formed from the reduction of the nitro group.
Scientific Research Applications
2-Fluoro-6-nitrophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives and other nitrogen-containing compounds.
Biology: Employed in the labeling of biomolecules due to its reactive isothiocyanate group, which can form stable bonds with amines in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity is exploited in various applications, including the labeling of proteins for detection and analysis. The nitro group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and nitro substituents, making it less reactive in certain contexts.
2-Chloro-6-nitrophenyl Isothiocyanate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
4-Nitrophenyl Isothiocyanate: The nitro group is positioned differently, influencing its chemical behavior.
Uniqueness
2-Fluoro-6-nitrophenyl Isothiocyanate is unique due to the presence of both fluorine and nitro groups, which can enhance its reactivity and specificity in various chemical reactions. The fluorine atom can also influence the compound’s stability and interactions with other molecules, making it a valuable reagent in synthetic and analytical chemistry.
Properties
Molecular Formula |
C7H3FN2O2S |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
1-fluoro-2-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |
InChI Key |
CVWBBIXHFDWKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
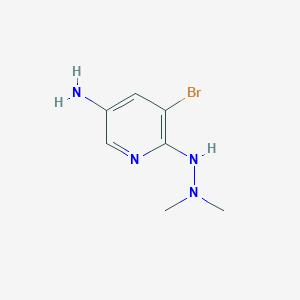

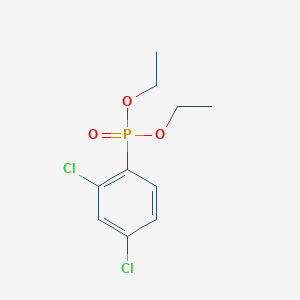
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
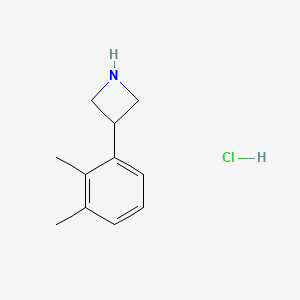

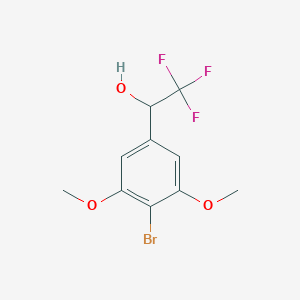
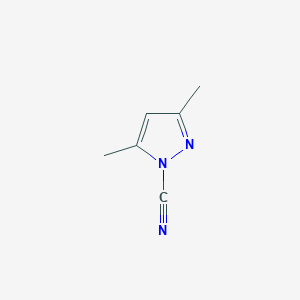
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
